molecular formula C12H22O2<br>CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3<br>C12H22O2 B1330389 2-Ethylhexyl methacrylate CAS No. 688-84-6

2-Ethylhexyl methacrylate

Cat. No.: B1330389
CAS No.: 688-84-6
M. Wt: 198.3 g/mol
InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N
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Description

2-Ethylhexyl methacrylate is an ester of methacrylic acid. It is a colorless liquid with a characteristic ester-like odor. The compound is known for its low volatility and excellent adhesion properties, making it a valuable monomer in the production of various polymers. Its chemical formula is C₁₂H₂₂O₂, and it has a molecular weight of 198.3 g/mol .

Biochemical Analysis

Biochemical Properties

2-EHMA is involved in biochemical reactions, particularly in the process of polymerization It is known that the polymerization of 2-EHMA can be initiated by light, peroxides, heat, or contaminants .

Cellular Effects

It is known that 2-EHMA can cause skin irritation and may cause an allergic skin reaction . These effects suggest that 2-EHMA can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-EHMA primarily involves its role in the polymerization process. It can react by free-radical polymerization to form macromolecules . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, 2-EHMA can undergo polymerization, especially when exposed to light, heat, or certain chemicals . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Dosage Effects in Animal Models

It has been reported that the LD50 (the lethal dose for 50% of the population) in rats is greater than 2000 mg/kg, suggesting that it has a relatively low toxicity .

Metabolic Pathways

It is known that 2-EHMA is rapidly hydrolyzed by carboxylesterases to methacrylic acid and the respective alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone to prevent unwanted polymerization during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl methacrylate primarily undergoes polymerization reactions. It can form homopolymers and copolymers with various other monomers, such as acrylic acid, methacrylic acid, and their derivatives .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 2-ethylhexyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free-radical polymerization, leading to the formation of a polymer network. This network imparts flexibility, impact resistance, and toughness to the resulting material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl methacrylate stands out due to its longer alkyl chain, which imparts greater flexibility and lower volatility compared to shorter-chain methacrylates. This makes it particularly useful in applications requiring enhanced durability and weather resistance .

Properties

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3
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InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C
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Molecular Formula

Record name 2-ETHYLHEXYL METHACRYLATE
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Related CAS

25719-51-1
Record name Poly(2-ethylhexyl methacrylate)
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DSSTOX Substance ID

DTXSID3027293
Record name 2-Ethylhexyl 2-methyl-2-propenoate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester
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Boiling Point

110 °C @ 14 mm Hg, 113-224 °C
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Flash Point

92 °C
Record name 2-ETHYLHEXYL METHACRYLATE
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Solubility

Solubility in water: none
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Density

0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9
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Vapor Density

6.8 (Air= 1), Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133
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CAS No.

688-84-6, 25719-51-1
Record name Ethylhexyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexyl methacrylate?

A1: this compound has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there any spectroscopic data available for 2-EHMA?

A2: While the provided research papers do not focus on the detailed spectroscopic analysis of 2-EHMA, techniques like 1H NMR and IR are commonly used for characterization. [, ]

Q3: How does the incorporation of 2-EHMA influence the properties of polystyrene?

A3: Copolymers of 2-EHMA and styrene exhibit improved toughness and impact resistance compared to pure polystyrene. []

Q4: How does 2-EHMA contribute to the properties of acrylic bone cement?

A4: 2-EHMA can be used as a less toxic liquid component in acrylic bone cement. It contributes to a lower temperature rise during polymerization compared to conventional cements while maintaining reasonable compression strength. []

Q5: How does the presence of 2-EHMA affect the glass transition temperature (Tg) of copolymers?

A5: The Tg of copolymers containing 2-EHMA is often lower than predicted based on simple compositional averages. This suggests a preferential incorporation of 2-EHMA, leading to more flexible polymer chains. [, ]

Q6: Can 2-EHMA be used in fluorinated environments?

A6: Yes, amphiphilic block copolymers containing 2-EHMA and fluorinated acrylate blocks have been successfully synthesized and used as stabilizers in dispersion polymerizations conducted in fluorinated solvents. []

Q7: Are there any catalytic applications of 2-EHMA polymers?

A7: Anion exchange latexes containing 2-EHMA units demonstrate catalytic activity in the alkaline hydrolysis of p-nitrophenyl alkanecarboxylates. []

Q8: Has computational chemistry been used to study 2-EHMA?

A8: While the provided papers do not explicitly detail computational studies on 2-EHMA, computational techniques can be used to predict properties like reactivity ratios, which are essential for understanding copolymerization behavior. []

Q9: How does the structure of 2-EHMA relate to its properties?

A9: The long alkyl chain of 2-EHMA contributes to its hydrophobic nature and the flexibility of its polymers. This influences properties like glass transition temperature, solubility, and interactions with other materials. [, , ]

Q10: How does changing the alkyl group in methacrylate monomers affect their properties?

A10: Increasing the alkyl chain length in methacrylate monomers, such as moving from methyl methacrylate to 2-EHMA, generally increases the hydrophobicity and flexibility of the resulting polymers. This can impact properties like Tg, solubility, and mechanical properties. [, , ]

Q11: How stable are polymers containing 2-EHMA?

A11: The stability of 2-EHMA-containing polymers depends on the specific polymer structure and the environment. For example, polyperoxide-containing block copolymers degrade upon heating, leaving the poly(this compound) block intact. []

Q12: What are the applications of 2-EHMA in polymer synthesis?

A12: 2-EHMA is used in various polymerization techniques like emulsion, dispersion, and atom transfer radical polymerization. [, , , ] It serves as a building block for diverse polymer architectures, including block copolymers, random copolymers, and graft copolymers. [, , ]

Q13: How is 2-EHMA used in creating structured materials?

A13: 2-EHMA is used in the preparation of polymer aerogels and high internal-phase emulsions. The resulting materials find applications in areas like drug delivery, filtration, and insulation due to their unique porous structures. [, ]

Q14: Can 2-EHMA be used in creating stimuli-responsive materials?

A14: Incorporating 2-EHMA in copolymers containing photo-responsive units like anthracene allows the creation of materials with tunable and reversible properties upon light exposure. []

Q15: Are there any biomedical applications of 2-EHMA polymers?

A15: 2-EHMA is a component of biocompatible polymers used in various biomedical applications. For example, it is used in drug delivery systems, vascular prosthesis modification, and as a component in bone cement formulations. [, , ]

Q16: How does the incorporation of 2-EHMA affect the biocompatibility of segmented polyurethanes?

A16: Blending segmented polyurethanes with 2-EHMA copolymers improves their biocompatibility. The 2-EHMA component contributes to reduced protein adsorption and a suppressed cellular stress response, making the material more suitable for medical implants. [, ]

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